molecular formula C4H6FOP B6233008 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one CAS No. 959850-25-0

1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one

Cat. No. B6233008
CAS RN: 959850-25-0
M. Wt: 120.1
InChI Key:
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Description

1-Fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one, also known as FDP, is a synthetic compound with a wide range of applications in biochemical and pharmacological studies. FDP is a phospholipid-like molecule, which can be used to mimic the structure and function of phospholipids found in biological membranes. FDP has been used in a variety of experimental studies, including drug delivery, enzyme inhibition, and protein-protein interactions.

Scientific Research Applications

1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one has been used in a variety of scientific research applications. In drug delivery studies, 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one has been used to encapsulate and protect therapeutic agents, such as proteins and peptides, from enzymatic degradation. In enzyme inhibition studies, 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one has been used to inhibit the activity of enzymes, such as proteases and phosphatases. In protein-protein interaction studies, 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one has been used to study the binding affinity of proteins and to identify potential drug targets.

Mechanism of Action

The mechanism of action of 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one is not fully understood. However, it is believed that 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one interacts with the hydrophobic regions of proteins and other molecules, which allows it to form stable complexes. In addition, 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one is thought to interact with the active sites of enzymes, which can inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one have not been extensively studied. However, studies have shown that 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one can inhibit the activity of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases. In addition, 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one has been shown to interact with cell membranes, which may affect the function of membrane proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one in laboratory experiments is that it is a synthetic compound, which makes it easier to control the concentration and purity of the compound. In addition, 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one is relatively stable and can be stored for long periods of time. However, 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one is a relatively large molecule and can be difficult to incorporate into biological systems.

Future Directions

There are several potential future directions for the use of 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one. One possibility is to use 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one as a tool to study the structure and function of proteins and enzymes. Another possibility is to use 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one to develop new drug delivery systems. Finally, 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one could be used to study the interaction between proteins and other molecules, such as lipids and carbohydrates.

Synthesis Methods

1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one is synthesized through a two-step process. The first step involves the reaction of 1-fluoro-2,3-dihydro-1H-1lambda5-phospholane with 2-chloro-1,3-dioxolane. This reaction is catalyzed by a Lewis acid, such as aluminum chloride or boron trifluoride. The second step involves the reaction of the resulting product with a suitable nucleophile, such as an amine, alcohol, or thiol. This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium carbonate. The final product is a 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one molecule.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-1lambda5-phosphol-1-one", "Fluorine gas", "Sodium hydride", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1H-1lambda5-phosphol-1-one in diethyl ether.", "Step 2: Add sodium hydride to the solution and stir for 30 minutes to form the sodium salt of the phospholone.", "Step 3: Bubble fluorine gas through the solution for several hours to introduce a fluorine atom at the 1-position of the phospholone ring.", "Step 4: Quench the reaction by adding chloroform to the solution.", "Step 5: Extract the product with chloroform and purify by column chromatography to obtain 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one." ] }

CAS RN

959850-25-0

Product Name

1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one

Molecular Formula

C4H6FOP

Molecular Weight

120.1

Purity

95

Origin of Product

United States

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